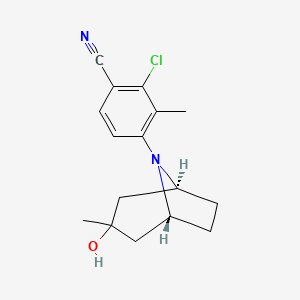
ACP-105
Übersicht
Beschreibung
ACP-105 ist ein nicht-steroidaler selektiver Androgenrezeptor-Modulator. Es wurde ursprünglich von Acadia Pharmaceuticals zur Behandlung von Muskelschwund und Osteoporose entwickelt. Diese Verbindung hat sich als vielversprechend erwiesen, das Muskelwachstum und die Kraft zu steigern, was sie zu einer beliebten Wahl im Bereich Sport und Fitness macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte:
Schritt 1: 2-Chlor-6-Fluortoluol und Eisen bei Raumtemperatur rühren. Brom langsam in drei Portionen im Abstand von einer Minute hinzufügen. Die Reaktion weitere 15 Minuten rühren. Dichlormethan hinzufügen und die Reaktionsmischung in einen Scheidetrichter überführen. Mit einer Natriumthiosulfatlösung waschen, bis sie farblos ist. Die Phasen trennen und die organische Phase über Natriumsulfat trocknen.
Schritt 2: 3-Brom-2-chlor-6-Fluortoluol, Zinkcyanid und Tetrakis(triphenylphosphin)palladium(0) in ein Fläschchen geben. Dimethylformamid zur Reaktionsmischung geben und die Mischung 150 Sekunden lang bei 200 °C in einer Mikrowelle bestrahlen. Diethyläther zur Reaktionsmischung geben und mit Magnesiumsulfatlösung und Sole waschen. Die organische Phase über Natriumsulfat trocknen, filtrieren und die organische Phase abdampfen.
Schritt 3: 2-Chlor-4-fluor-3-methylbenzonitril, endo-3-exo-methyl-8-azabicyclo[3.2.1]octan-3-ol-Hydrochlorid und Kaliumcarbonat in Dimethylsulfoxid lösen. Die Mischung unter Argon bei 80 °C 18 Stunden lang rühren. Die Reaktionsmischung in Wasser gießen und 30 Minuten lang rühren. Den Feststoff abfiltrieren und zweimal aus Toluol umkristallisieren. Das Hydrochloridsalz durch Lösen des Produkts in Diethyläther und Zugabe von Salzsäure herstellen.
Wissenschaftliche Forschungsanwendungen
ACP-105 wurde für verschiedene Anwendungen in der wissenschaftlichen Forschung untersucht:
Wirkmechanismus
This compound arbeitet über einen selektiven Bindungsmechanismus an Androgenrezeptoren. Diese selektive Affinität ermöglicht es this compound, seine Wirkungen auf bestimmte Zielgewebe wie Skelettmuskeln und Knochen auszuüben, während gleichzeitig unerwünschte Wirkungen auf andere Gewebe minimiert werden. Die Verbindung wirkt als partieller Agonist von Androgenrezeptoren, fördert das Muskelwachstum und die Kraft, ohne signifikante Auswirkungen auf die Prostata zu haben .
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile is the androgen receptor . This compound selectively binds to androgen receptors, particularly in skeletal muscle and brain tissue . The androgen receptor plays a crucial role in the development and function of male secondary sexual characteristics, as well as in the growth and maintenance of skeletal muscle .
Mode of Action
2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile operates through a selective binding mechanism to androgen receptors . This selective binding allows the compound to exert its effects on specific target tissues while minimizing unwanted side effects associated with non-selective androgen receptor activation . It reduces levels of high-density lipoproteins and increases lean muscle mass .
Biochemical Pathways
The compound’s selective binding to androgen receptors triggers a series of biochemical pathways that lead to muscle growth and fat loss It is known that the compound’s interaction with androgen receptors influences protein synthesis, which is a key process in muscle growth .
Pharmacokinetics
The pharmacokinetic properties of 2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[32It is known that the compound has a half-life of about 4 to 6 hours
Result of Action
The molecular and cellular effects of 2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile’s action include increased muscle mass and strength, reduced body fat, and enhanced cognitive function . The compound’s selective binding to androgen receptors in skeletal muscle and brain tissue allows it to exert these effects while minimizing side effects .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile are largely tied to its role as a selective androgen receptor modulator. It interacts with androgen receptors in a selective manner, which allows it to have tissue-specific effects
Cellular Effects
In terms of cellular effects, 2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile has been found to reduce anxiety-like behavior in a mouse model of Alzheimer’s disease when administered alone . It also enhances spatial memory when coadministered with the selective estrogen receptor β agonist AC-186 . These effects suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a selective androgen receptor modulator, it is believed to exert its effects at the molecular level through binding interactions with androgen receptors . This binding may lead to changes in gene expression and potentially influence enzyme activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ACP-105 involves several steps:
Step 1: Stir 2-chloro-6-fluorotoluene and iron at room temperature. Add bromine slowly in three portions at one-minute intervals. Stir the reaction for an additional 15 minutes. Add dichloromethane and transfer the reaction mixture to a separatory funnel. Wash with a sodium thiosulfate solution until it is colorless. Separate the layers and dry the organic layer over sodium sulfate.
Step 2: Charge 3-bromo-2-chloro-6-fluorotoluene, zinc cyanide, and tetrakis(triphenylphosphine)palladium(0) into a vial. Add dimethylformamide to the reaction mixture and irradiate the mixture for 150 seconds at 200°C in a microwave oven. Add diethyl ether to the reaction mixture and wash with magnesium sulfate solution and brine. Dry the organic layer over sodium sulfate, filter, and evaporate the organic layer.
Step 3: Dissolve 2-chloro-4-fluoro-3-methylbenzonitrile, endo-3-exo-methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, and potassium carbonate in dimethyl sulfoxide. Stir the mixture under argon at 80°C for 18 hours. Pour the reaction mixture into water and stir for 30 minutes. Filter off the solid and recrystallize twice from toluene. Prepare the hydrochloride salt by dissolving the product in diethyl ether and adding hydrochloric acid.
Analyse Chemischer Reaktionen
ACP-105 durchläuft verschiedene Arten von chemischen Reaktionen:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können an this compound durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Gruppen im Molekül durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
ACP-105 ähnelt anderen selektiven Androgenrezeptor-Modulatoren wie Andarin und Ostarin. This compound gilt im Vergleich zu diesen Verbindungen als wirksamer und sicherer. Im Gegensatz zu Andarin verursacht this compound keine Sehstörungen und hat im Vergleich zu Ostarin geringere Auswirkungen auf die Leberenzyme .
Ähnliche Verbindungen
- Andarin (S4)
- Ostarin (MK2866)
- Ligandrol (LGD-4033)
- Testolon (RAD140)
This compound zeichnet sich durch seine erhöhte Affinität zu Skelettmuskeln und seine minimalen Auswirkungen auf die Prostata aus, was es zu einer einzigartigen und vielversprechenden Verbindung im Bereich der selektiven Androgenrezeptor-Modulatoren macht .
Eigenschaften
IUPAC Name |
2-chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-10-14(6-3-11(9-18)15(10)17)19-12-4-5-13(19)8-16(2,20)7-12/h3,6,12-13,20H,4-5,7-8H2,1-2H3/t12-,13+,16? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEODVPKPRQETQ-OCZCAGDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2CC(C3)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2[C@@H]3CC[C@H]2CC(C3)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


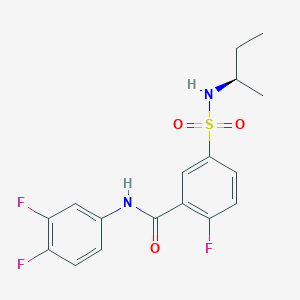
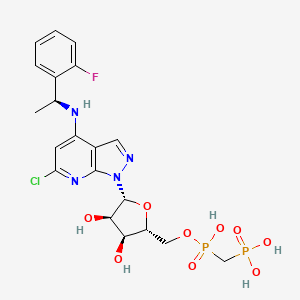
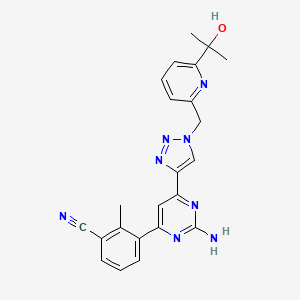
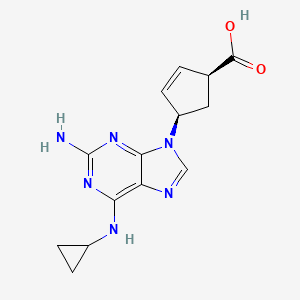
![4-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[(1-amino-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B605080.png)
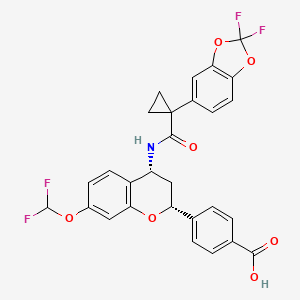

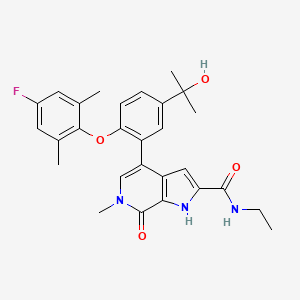
![4-[4-Amino-2-(4-methylanilino)-1,3-thiazole-5-carbonyl]benzonitrile](/img/structure/B605084.png)
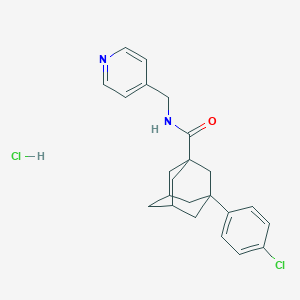
![3-(4-chlorophenyl)-N-[(3,4-dihydroxyphenyl)methyl]adamantane-1-carboxamide](/img/structure/B605087.png)
![[7-[(1-benzylpiperidin-4-yl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate](/img/structure/B605088.png)
![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)

